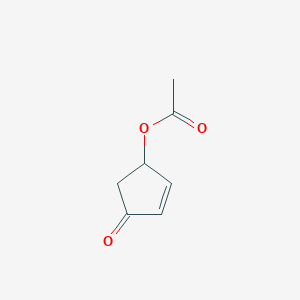

4-Oxocyclopent-2-en-1-yl acetate

Overview

Description

“4-Oxocyclopent-2-en-1-yl acetate” is a chemical compound with the molecular formula C7H8O3 and a molecular weight of 140.14 . It is also known by its CAS Number: 59995-48-1 . The compound appears as a white to yellow liquid .

Synthesis Analysis

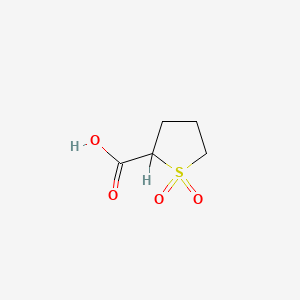

The synthesis of “this compound” involves several stages. One method involves the formation of a Michael adduct with thiophenol at the terminal double bond, Luche reduction of the keto group, alkaline hydrolysis of the ester function, and alkylation of the acid with propargyl bromide to obtain carboxy-protected cyclopentenol . The compound is then converted into ketosulfone by oxidation with the Dess–Martin reagent and then by treatment with 30% hydrogen peroxide .Physical And Chemical Properties Analysis

“this compound” is a white to yellow liquid . It should be stored in a refrigerator . The compound is shipped at room temperature .Scientific Research Applications

Synthesis and Antiviral Evaluation

4-Oxocyclopent-2-en-1-yl acetate has been used in the synthesis of nucleoside analogues with pyrimidine and purine heterobases. This process, based on nucleophilic substitution, led to compounds showing significant antiviral activity, including effectiveness against human papilloma virus (HPV) (Mantione et al., 2016).

Photoinduced Chemical Reactions

A study explored the UV irradiation of 3-oxocyclopent-1-enyl acetate with acetylene, leading to various products including 2,3-dihydro-1H-inden-1-one and other rearranged compounds. This research demonstrates its potential in complex chemical synthesis and reaction dynamics (Cavazza et al., 1988).

Development of Biobased Polymers

This compound was key in developing biobased polymers with potential UV curing capabilities. This involved reversible addition-fragmentation chain transfer (RAFT) polymerization to yield polymers with pendent cyclopentenone units (Stouten et al., 2020).

Understanding Advanced Reaction Products

Research on 4-oxo-2-nonenal (ONE) reacting with cysteine residues of proteins utilized this compound to understand advanced reaction products. This study provided insight into the sulfhydryl modification by ONE and identified novel ONE-cysteine adducts (Shimozu et al., 2009).

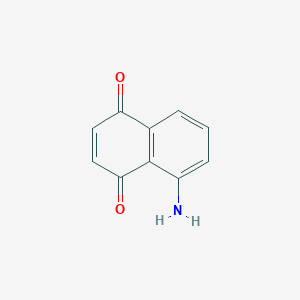

Antitumor Models and Prostaglandin Analogues

A study developed simple antitumor model compounds for cross-conjugated cyclopentenone prostaglandins. Methyl (5-methylidene-4-oxocyclopent-2-en-1-yl)acetate was used, showing similarities to J-type prostaglandins in cytotoxicity (Vostrikov et al., 2019).

Safety and Hazards

The safety information for “4-Oxocyclopent-2-en-1-yl acetate” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P301, P301, P312, P330 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Relevant Papers Several papers were found related to “this compound”. One paper describes the synthesis of propargyl (±)-(5-methylidene-4-oxopent-2-en-1-yl)acetate from a methoxycarbonyl precursor . Another paper discusses the use of a similar compound, methyl (S)- (5-methylidene-4-oxocyclopent-2-en-1-yl)acetate, in the synthesis of exomethylidenecyclopentenone core of cyclopentenone prostaglandins . A third paper discusses the UV-Curable Biobased Polyacrylates Based on a Multifunctional Monomer Derived from Furfural .

Mechanism of Action

Target of Action

The primary target of 4-Oxocyclopent-2-en-1-yl acetate is the SH groups of core proteins . This compound is a subunit of cross-conjugated cyclopentenone prostaglandins, which are known for their pharmacological importance .

Mode of Action

The compound interacts with its targets through a process called Michael addition . It breaks the cell barrier and forms covalent bonds with the SH groups of core proteins . This interaction leads to the loss of basic biochemical functions by the proteins, which is the manifestation of bioactivity .

Biochemical Pathways

The affected biochemical pathway involves the cross-conjugated cyclopentenone prostaglandins (CyPG) . The fragment of cross-conjugated exomethylidenecyclopentenone in CyPG is responsible for the anticancer activity . The compound’s action on this pathway leads to downstream effects such as triggering inflammatory processes and apoptosis .

Result of Action

The result of the compound’s action is the loss of basic biochemical functions by the proteins . This effect is due to the formation of covalent bonds with the SH groups of core proteins . The compound exhibits cytotoxic properties, making it potentially useful in cancer treatment .

properties

IUPAC Name |

(4-oxocyclopent-2-en-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCKAQVPQJWLJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90321812 | |

| Record name | 4-Oxocyclopent-2-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

768-48-9 | |

| Record name | NSC382124 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Oxocyclopent-2-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of 4-Oxocyclopent-2-en-1-yl acetate in materials science?

A1: this compound (4CPA) shows promise as a building block for UV-curable biobased polymers. [] The molecule contains both a vinyl group and an internal double bond. While the vinyl group enables polymerization, the internal double bond facilitates UV-induced crosslinking through [2+2] photocyclodimerization. This dual functionality allows for the creation of functional biobased polymers with tunable properties.

Q2: How does the structure of this compound lend itself to the synthesis of nucleoside analogues?

A2: this compound serves as a valuable starting material for synthesizing nucleoside analogues due to its reactivity towards nucleophilic substitution. [, ] Pyrimidine and purine heterobases, like uracil, thymine, and adenine derivatives, can react with this compound, leading to the formation of 4-heterosubstituted cyclopentenone derivatives. These compounds share structural similarities with natural nucleosides, making them potentially interesting for antiviral drug development.

Q3: What is the significance of the antiviral activity observed for a 4-heterosubstituted cyclopentenone derivative?

A3: Research indicates that one 4-heterosubstituted cyclopentenone compound derived from this compound exhibits significant activity against the human papillomavirus (HPV). [, ] This finding highlights the potential of this compound class as antiviral agents and warrants further investigation into their mechanism of action and therapeutic potential.

Q4: Have there been any computational studies on this compound derivatives?

A4: Yes, first-principles quantum mechanical simulations have been employed to study the photodimerization mechanism of this compound. [] These simulations provided insights into the energetics and predicted chemical shifts, enabling the identification of both head-to-head and head-to-tail dimers formed during the photodimerization process. This computational data supported the experimental observations from NMR analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B1595290.png)

![N-[(Benzyloxy)carbonyl]tyrosylvaline](/img/structure/B1595291.png)

![5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1595305.png)